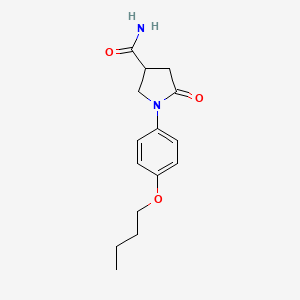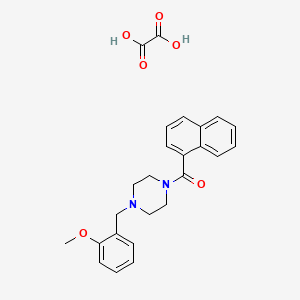![molecular formula C12H14BrN5OS B4015396 N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4015396.png)
N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide
描述
N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a synthetic organic compound that features a bromophenyl group, a tetrazole ring, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a series of reactions to introduce the tetrazole ring and the butanamide moiety.
Bromination of Aniline: Aniline is treated with bromine in the presence of a catalyst to yield 4-bromoaniline.
Formation of Tetrazole Ring: The 4-bromoaniline is reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Introduction of Butanamide Moiety: The final step involves the reaction of the tetrazole intermediate with butanoyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tetrazole derivatives or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The bromophenyl group and the tetrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine
Uniqueness
N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide is unique due to the presence of both a tetrazole ring and a butanamide backbone, which are not commonly found together in similar compounds
属性
IUPAC Name |
N-(4-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5OS/c1-3-10(20-12-15-16-17-18(12)2)11(19)14-9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSURKKEVAYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-diethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide](/img/structure/B4015324.png)
![1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B4015330.png)

![3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B4015335.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015360.png)
![(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4015362.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015366.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4015383.png)
![4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4015392.png)
![1-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4015410.png)
![(2,3-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B4015411.png)
![methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)

